N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a phenyl-substituted thiazole core linked to a 5,6-dihydro-1,4-dioxine carboxamide moiety. The compound’s design integrates a rigid dioxine ring system, which has been shown to influence binding affinity and selectivity toward specific CA isoforms, such as hCA I and II .
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-13(12-8-18-6-7-19-12)16-14-15-11(9-20-14)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMDUPGHLHONIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most widely employed method for synthesizing 2-aminothiazoles. This one-pot condensation involves reacting α-haloketones with thioureas or thioamides. For N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, the thiazole precursor 4-phenylthiazol-2-amine is typically synthesized first.
In a modified Hantzsch approach, thiobenzamide is condensed with α-bromoketone derivatives under refluxing ethanol. For example, 4-phenylthiazol-2-amine can be prepared by reacting phenacyl bromide with thiourea in a 1:2 molar ratio at 80–90°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr. Yields range from 65% to 78%, depending on the substituents and reaction conditions.
Cyclocondensation of α-Haloketones with Thiocarbamoyl Derivatives
Alternative routes involve cyclocondensation reactions using thiocarbamoyl-β-alanine derivatives. For instance, N-phenyl-N-thiocarbamoyl-β-alanine reacts with monochloroacetic acid in acetic acid at 90–100°C to form thiazolidinone intermediates, which are subsequently oxidized to the thiazole ring. This method offers better regioselectivity for 4-substituted thiazoles but requires stringent control over reaction pH and temperature.
Synthesis of the 5,6-Dihydro-1,4-Dioxine-2-Carboxamide Moiety
The dihydrodioxine-carboxamide fragment introduces conformational rigidity and influences the compound’s pharmacokinetic properties. Its synthesis involves ring-closing metathesis or cyclization of diol precursors .
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts enables the formation of the 1,4-dioxine ring from diene precursors. For example, heating 2,5-dihydroxy-1,6-heptadiene with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours yields 5,6-dihydro-1,4-dioxine-2-carboxylic acid. Subsequent activation of the carboxylic acid as an acyl chloride (using SOCl₂) facilitates amide bond formation with the thiazole amine.
Cyclization of Diol Derivatives
A more cost-effective approach involves cyclizing 2,3-dihydroxypropionic acid derivatives. Treatment with p-toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions removes water and promotes ring closure to form the dihydrodioxine ring. The resulting carboxylic acid is then converted to the corresponding carboxamide via coupling reagents such as HATU or EDCl/HOBt.
Coupling Strategies for Amide Bond Formation
The final step involves coupling the thiazole amine with the dihydrodioxine carboxylic acid. Key methodologies include Schotten-Baumann reaction and carbodiimide-mediated coupling .
Schotten-Baumann Reaction
This classical method involves reacting the acyl chloride of 5,6-dihydro-1,4-dioxine-2-carboxylic acid with 4-phenylthiazol-2-amine in a biphasic system (water/dichloromethane) with sodium hydroxide as the base. Yields typically range from 60% to 70%, but the reaction is sensitive to moisture and requires careful pH control.
Carbodiimide-Mediated Coupling
Modern synthetic workflows prefer carbodiimide reagents such as EDCl or DCC. For instance, mixing equimolar amounts of the carboxylic acid and amine in dry DMF, followed by addition of EDCl (1.2 equiv) and HOBt (0.5 equiv), affords the amide in 75–85% yield after 24 hours at room temperature. This method minimizes racemization and is compatible with acid-sensitive functional groups.
Optimization and Purification Techniques
Solvent and Temperature Optimization
Chromatographic Purification
Silica gel chromatography remains the standard for isolating intermediates. Gradient elution with hexane/ethyl acetate (3:1 to 1:2) effectively separates thiazole and dioxine derivatives. Final products are recrystallized from ethanol/water mixtures to achieve >95% purity.
Data Tables: Comparative Analysis of Synthetic Methods
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiazole formation | Hantzsch condensation | Ethanol, 80°C, 8h | 78 | 92 |
| Thiazole formation | Cyclocondensation | Acetic acid, 90°C, 6h | 65 | 88 |
| Dioxine synthesis | RCM | Grubbs II, CH₂Cl₂, 40°C, 12h | 70 | 90 |
| Dioxine synthesis | Diol cyclization | PTSA, toluene, reflux, 24h | 68 | 85 |
| Amide coupling | Schotten-Baumann | NaOH, CH₂Cl₂/H₂O, 0°C | 62 | 89 |
| Amide coupling | EDCl/HOBt | DMF, rt, 24h | 83 | 96 |
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carboxamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is its antimicrobial properties. Research has shown that derivatives of thiazole compounds exhibit promising activity against resistant strains of bacteria and fungi.
Case Study: Antimicrobial Resistance
A study highlighted the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Compounds similar to this compound demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains, suggesting that this compound could be a candidate for further exploration in developing new antimicrobial agents .
Drug Development
The synthesis of this compound has been associated with the development of new therapeutic agents targeting various diseases.
Table: Synthesis Pathways and Biological Activities
| Compound Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid | Modified through hydrazone formation | Antimicrobial activity against resistant strains |
| 4-methyl-6-hydroxydihydropyrimidine | Cyclization in 1,4-dioxane | Potential anticonvulsant properties |
| 4-(6-amino-3,5-dicyano) derivative | Multi-step synthesis | High anticonvulsant activity |
These derivatives indicate a promising avenue for developing treatments for infections and neurological conditions .
Therapeutic Uses in Dermatology
The compound's potential extends into dermatological formulations. Its inclusion in topical treatments could enhance the efficacy of formulations aimed at skin infections or inflammatory conditions.
Case Study: Topical Formulations
Research has focused on assessing the bioavailability of drug molecules within the skin layers following topical application. Investigations into formulations containing thiazole derivatives have shown improved stability and efficacy in treating minor skin conditions .
Future Directions and Research Opportunities
The versatility of this compound suggests numerous future research directions:
- Exploration of Combination Therapies : Investigating its use in combination with existing antibiotics to combat resistance.
- Development of Novel Formulations : Creating new topical or systemic formulations that enhance bioavailability and therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. For example, it may inhibit kinase activity by competing with ATP for binding to the kinase active site, thereby blocking the phosphorylation of substrate proteins .
Comparison with Similar Compounds
Comparison with Structural Analogues
Carboxamide Substituents and Carbonic Anhydrase Inhibition
The carboxamide group and its substituents critically determine inhibitory activity against CA isoforms. Key comparisons include:
Table 1: Inhibitory Activity of Carboxamide Derivatives Against hCA I and II
- Key Findings: hCA I: The dioxine carboxamide (14a) exhibits superior inhibitory activity compared to benzooxazine (11) and thieno-pyrrole (8b) derivatives . hCA II: Benzooxazine derivative 11 outperforms 14a, highlighting isoform-specific structural preferences . Thieno-pyrrole Derivatives: Substitutions like ethyl (8b) or benzyl (8c) on the thieno-pyrrole scaffold reduce activity slightly, emphasizing the importance of steric and electronic effects .
Modifications on the Thiazole Core
The phenylthiazole moiety’s substitution pattern also impacts biological activity:
Table 2: Activity of N-(4-arylthiazol-2-yl) Derivatives
- Key Findings: Chlorine substitution at the 4-position of the phenyl ring (Compound 16) enhances activity compared to the unsubstituted phenyl analog (Compound 15) . The nitroguanidino side chain contributes to activity, though the mechanism remains unclear without additional data.
Antitumor Derivatives
N-(4-phenylthiazol-2-yl)cinnamamide derivatives (e.g., corrected compounds 7n and 7o in ) demonstrate the versatility of the phenylthiazole scaffold. While specific data are absent, structural parallels suggest that replacing the cinnamamide group with a dioxine carboxamide (as in the target compound) may alter pharmacokinetic properties or target engagement .
Structural-Activity Relationship (SAR) Insights
- Dioxine vs. Benzooxazine : The 5,6-dihydro-1,4-dioxine ring in 14a enhances hCA I inhibition but reduces hCA II affinity compared to benzooxazine derivatives, likely due to differences in ring flexibility and hydrogen-bonding capacity .
- Thieno-pyrrole Limitations: Bulky substituents on thieno-pyrrole derivatives (e.g., benzyl in 8c) reduce activity, suggesting steric hindrance in the enzyme active site .
- Thiazole Substitutions : Electron-withdrawing groups (e.g., chlorine in Compound 16) improve activity, possibly by enhancing binding interactions or metabolic stability .
Biological Activity
N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a dioxine moiety, which are significant for its biological activity. The structural characteristics contribute to its stability and reactivity, making it a candidate for various therapeutic interventions. The thiazole ring is particularly noted for its role in anticancer and antimicrobial activities.
Understanding the mechanisms through which this compound exerts its biological effects is crucial. The compound may interact with specific biological targets, such as enzymes and receptors, modulating their activity. For instance:
- Anticancer Activity : Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The thiazole derivatives have shown promising results in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Activity : The thiazole structure is known for its antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by targeting specific pathways in microbial cells .
Anticancer Activity
A study on thiazole derivatives indicated that compounds with similar structures exhibited notable cytotoxicity against several cancer cell lines. The following table summarizes some relevant findings:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | 1.61 ± 1.92 | Induces apoptosis |
| Compound B | HT29 | 1.98 ± 1.22 | Cell cycle arrest |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
Research has shown that thiazole derivatives can possess potent antibacterial properties. The following data outlines the effectiveness of related compounds:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound C | S. aureus | 0.012 |
| Compound D | E. coli | 0.008 |
| This compound | TBD | TBD |
Case Studies
Several case studies have highlighted the potential of thiazole-containing compounds in drug development:
- Anticancer Studies : In vitro studies demonstrated that thiazole derivatives could effectively reduce glioma cell viability by inducing necroptosis and autophagy pathways . Such findings suggest that this compound may share similar mechanisms.
- Antimicrobial Efficacy : A series of synthesized thiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria, outperforming conventional antibiotics like ampicillin . This underscores the potential utility of this compound in treating infections caused by multidrug-resistant organisms.
Q & A
Q. How does the dihydrodioxine moiety influence the compound’s conformational flexibility and binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
